p53 Activator 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p53 Activator 5: is a potent activator of the tumor suppressor protein p53. This compound is known for its ability to bind to mutant p53 and restore its DNA-binding capability, thereby exhibiting significant anti-tumor activity . The p53 protein plays a crucial role in regulating the cell cycle and preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair mechanisms .
Preparation Methods
The synthesis of p53 Activator 5 involves several steps, including the use of specific reagents and reaction conditions. The compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
p53 Activator 5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The alkyne group in this compound allows it to participate in substitution reactions, particularly in the presence of copper catalysts.
Common reagents used in these reactions include oxidizing agents, reducing agents, and copper catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
p53 Activator 5 has a wide range of scientific research applications, including:
- Medicine: This compound is being investigated for its potential use in cancer therapy, particularly in restoring the function of mutant p53 in tumor cells .
Industry: The compound’s unique chemical properties make it valuable in various industrial applications, including the development of new pharmaceuticals and chemical reagents.
Mechanism of Action
p53 Activator 5 exerts its effects by binding to mutant p53 and restoring its DNA-binding capability . This activation of p53 leads to the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair . The compound also affects the stability and function of p53 through posttranslational modifications and subcellular localization .
Comparison with Similar Compounds
p53 Activator 5 is unique in its ability to restore the function of mutant p53. Similar compounds include:
Etoposide: A chemotherapeutic agent that activates p53 by inducing DNA damage.
Actinomycin D: An antibiotic that activates p53 by inhibiting RNA synthesis.
Camptothecin: A topoisomerase inhibitor that activates p53 by causing DNA strand breaks.
Deferoxamine mesylate: An iron chelator that activates p53 by inducing oxidative stress.
Hydroxyurea: A ribonucleotide reductase inhibitor that activates p53 by inhibiting DNA synthesis.
This compound stands out due to its specific mechanism of binding to mutant p53 and restoring its DNA-binding capability, which is not a common feature among other p53 activators .
Properties
Molecular Formula |
C29H32F6N4O |
---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
1-N-[2-[3-[2-methoxy-4-(trifluoromethyl)anilino]prop-1-ynyl]-1-(2,2,2-trifluoroethyl)indol-4-yl]-4-N,4-N-dimethylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C29H32F6N4O/c1-38(2)21-12-10-20(11-13-21)37-24-7-4-8-26-23(24)17-22(39(26)18-28(30,31)32)6-5-15-36-25-14-9-19(29(33,34)35)16-27(25)40-3/h4,7-9,14,16-17,20-21,36-37H,10-13,15,18H2,1-3H3 |
InChI Key |
PEPYNUAHMQWTFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(CC1)NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)C#CCNC4=C(C=C(C=C4)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.